molecular formula C22H21N3O3 B2727505 4,5-dimethoxy-15-phenyl-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one CAS No. 685107-26-0

4,5-dimethoxy-15-phenyl-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one

Cat. No.: B2727505
CAS No.: 685107-26-0
M. Wt: 375.428
InChI Key: GXERCUUMBXMIHF-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-11-phenyl-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its fused ring system, which includes pyrazole, pyridine, and isoquinoline moieties, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-11-phenyl-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of key intermediates such as 3,4-dimethoxyphenylacetonitrile . This intermediate undergoes a series of reactions, including cyclization and condensation, to form the final compound. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the purification process is crucial to ensure the final product’s purity, often involving techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-11-phenyl-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction can reduce double bonds or other functional groups, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2,3-Dimethoxy-11-phenyl-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-11-phenyl-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain inflammatory pathways or protect neuronal cells from damage by interacting with key proteins involved in these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethoxy-11-phenyl-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one is unique due to its fused ring system, which imparts specific chemical and biological properties not found in simpler analogs. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4,5-dimethoxy-15-phenyl-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-27-20-10-14-8-9-24-18(16(14)11-21(20)28-2)12-19-17(22(24)26)13-23-25(19)15-6-4-3-5-7-15/h3-7,10-11,13,18H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXERCUUMBXMIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(C=NN4C5=CC=CC=C5)C(=O)N3CCC2=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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